N-Boc-PEG9-alcohol
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Overview
Description
N-Boc-PEG9-alcohol is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media, while the hydroxyl group enables further derivatization or replacement with other reactive functional groups. The Boc group can be deprotected under mild acidic conditions to form the free amine .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Boc-PEG9-alcohol is typically synthesized through a multi-step process:
PEGylation: The initial step involves the reaction of polyethylene glycol with a suitable reagent to introduce the Boc-protected amino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of polyethylene glycol are reacted with Boc-protected amino reagents under controlled conditions.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like tosyl chloride or mesyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted PEG derivatives
Scientific Research Applications
N-Boc-PEG9-alcohol has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Biology: Facilitates the study of protein-protein interactions and cellular processes by acting as a molecular probe.
Medicine: Employed in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Utilized in the production of specialized polymers and materials with unique properties .
Mechanism of Action
N-Boc-PEG9-alcohol acts as a versatile linker molecule:
Comparison with Similar Compounds
N-Boc-PEG4-alcohol: Shorter PEG chain, less hydrophilic.
N-Boc-PEG12-alcohol: Longer PEG chain, more hydrophilic.
N-Boc-PEG9-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness: N-Boc-PEG9-alcohol’s unique combination of a medium-length PEG chain and a hydroxyl group makes it highly versatile for various applications. Its balance of hydrophilicity and functional group availability sets it apart from other PEG derivatives .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H47NO11/c1-23(2,3)35-22(26)24-4-6-27-8-10-29-12-14-31-16-18-33-20-21-34-19-17-32-15-13-30-11-9-28-7-5-25/h25H,4-21H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJGWZKZLBILQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H47NO11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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